molecular formula C12H16FN B2416207 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1086194-81-1

7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2416207
CAS No.: 1086194-81-1
M. Wt: 193.265
InChI Key: BZVYNPMWSGMUCJ-UHFFFAOYSA-N
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Description

7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Scientific Research Applications

7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroisoquinoline and isopropylamine.

    Reaction Conditions: The key step involves the reduction of 7-fluoroisoquinoline using a reducing agent like sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or tetrahydrofuran.

    N-Alkylation: The resulting intermediate is then subjected to N-alkylation with isopropylamine under basic conditions, often using a base like potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Continuous Flow Reactors: Implementation of continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully reduced tetrahydroisoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

    Tetrahydroisoquinoline: The parent compound without the fluorine and isopropyl groups.

    7-Fluoroisoquinoline: Lacks the isopropyl group but contains the fluorine atom.

    1-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Contains the isopropyl group but lacks the fluorine atom.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom at the 7th position enhances the compound’s lipophilicity and metabolic stability.

    Isopropyl Group: The isopropyl group at the nitrogen atom can influence the compound’s binding affinity and selectivity towards specific targets.

Properties

IUPAC Name

7-fluoro-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12/h3-4,7-8,12,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVYNPMWSGMUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCN1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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